molecular formula C4H4N2O2 B133760 1H-Pyrazole-4-carboxylic acid CAS No. 37718-11-9

1H-Pyrazole-4-carboxylic acid

Cat. No. B133760
CAS RN: 37718-11-9
M. Wt: 112.09 g/mol
InChI Key: IMBBXSASDSZJSX-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound forms quasi-linear ribbons linked by cyclic hydrogen bonds between pyrazole and carboxylic acid groups, which exhibit dynamic proton disorder at high temperatures and a proton disorder-order transition at low temperatures .

Synthesis Analysis

The synthesis of derivatives of 1H-pyrazole-4-carboxylic acid has been explored in several studies. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding amides and esters through reactions with various nucleophiles . A "one-pot" synthesis method has also been reported for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids, which is notable for its efficiency and adherence to green chemistry principles .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-4-carboxylic acid derivatives has been extensively studied using techniques such as solid-state NMR, X-ray crystallography, and computational methods. The studies reveal that the compound can exhibit different hydrogen bonding patterns and molecular conformations depending on the conditions, such as temperature and the presence of defects . Theoretical calculations have also been used to predict the structure and properties of these compounds .

Chemical Reactions Analysis

1H-Pyrazole-4-carboxylic acid and its derivatives undergo various functionalization reactions. For example, the acid chloride derivative of 1H-pyrazole-3-carboxylic acid reacts with 2,3-diaminopyridine to yield corresponding carboxamides and imidazo[4,5-b]pyridine derivatives . Cyclization reactions have also been reported, leading to the formation of pyrazolo[3,4-d]pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-4-carboxylic acid derivatives have been characterized through experimental and computational studies. These compounds exhibit interesting photoluminescent behaviors due to various charge transitions . The nonlinear optical activity of these molecules has been attributed to small energy gaps between the frontier molecular orbitals . Additionally, the intermolecular hydrogen bonds and π-π interactions play a significant role in the stabilization of the crystal packing of these compounds .

Scientific Research Applications

Improved Synthesis

1H-pyrazole-4-carboxylic acid has been a subject of research due to its improved synthesis process. A study by C. Dong (2011) demonstrated an efficient method to synthesize this compound from ethyl cyanoacetate and triethyl orthoformate, improving the yield to 97.1%.

Functionalization Reactions

The compound has been explored for its functionalization reactions. Research by İ. Yıldırım et al. (2005) and İ. Yıldırım & F. Kandemirli (2006) investigated its reactions with various aminophenols and aminopyridine, leading to various synthesized compounds.

Synthesis of Novel Azides and Triazoles

1H-pyrazole-4-carboxylic acid is also significant in the synthesis of novel azides and triazoles. A. I. Dalinger et al. (2020) focused on developing novel ligands based on this acid, potentially useful in medicinal chemistry and metal complex catalysis.

Spectral and Theoretical Studies

The compound has undergone extensive spectral and theoretical studies, as demonstrated by S. Viveka et al. (2016), who focused on a specific derivative for combined experimental and theoretical analysis.

One-Pot Synthesis

There has been research into a "one-pot" synthesis approach involving 1H-pyrazole-4-carboxylic acid. Jian'an Jiang et al. (2012) reported a concise procedure for synthesizing 4-substituted derivatives.

Structural and Dynamic Properties

Studies on the structural and dynamic properties in the solid state of this acid have been conducted, as reported by L. Infantes et al. (2013), focusing on the crystallographic and NMR aspects.

Supercapacitive Performance

In the field of materials science, C. Feng et al. (2019) synthesized a pyrazole carboxylic complex used as an electrode material for supercapacitors.

Anti-Microbial Activity

The compound's derivatives have been explored for anti-microbial activities, as seen in studies by Shubhangi et al. (2019) and E. Akbas et al. (2005), highlighting its potential in pharmacology.

Coordination Complexes

1H-pyrazole-4-carboxylic acid derivatives have been used to synthesize coordination complexes, as demonstrated by S. Radi et al. (2015), revealing their chelation properties with various metal ions.

Optoelectronic Applications

The compound has potential in optoelectronic applications, as shown by A. Cetin et al. (2018) who synthesized novel oligo-pyrazole thin films with promising optical properties.

Insecticidal Activities

Its derivatives have been studied for insecticidal activities, such as in the work of Danling Huang et al. (2017), where certain compounds showed significant effectiveness against Aphis fabae.

Safety And Hazards

While specific safety and hazard information for 1H-Pyrazole-4-carboxylic acid was not found, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment when handling similar chemicals .

Future Directions

The future directions of research involving 1H-Pyrazole-4-carboxylic acid could involve further exploration of its use in the synthesis of metal–organic frameworks . These frameworks have potential applications in sensing, catalysis, drug delivery, and luminescence .

properties

IUPAC Name

1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-6-2-3/h1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBBXSASDSZJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191150
Record name 1H-Pyrazole-4-carboxylic acid
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Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-4-carboxylic acid

CAS RN

37718-11-9
Record name Pyrazole-4-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxypyrazole
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Record name 1H-Pyrazole-4-carboxylic acid
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Record name 1H-pyrazole-4-carboxylic acid
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Record name 4-CARBOXYPYRAZOLE
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Record name 4-Carboxypyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
A Fukunari, K Okamoto, T Nishino, BT Eger… - … of Pharmacology and …, 2004 - ASPET
Y-700 (1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid) is a newly synthesized inhibitor of xanthine oxidoreductase (XOR). Steady-state kinetics with the …
Number of citations: 144 jpet.aspetjournals.org
RK Gupta, P Kallem, GG Luo, P Cui, Z Wang… - Coordination Chemistry …, 2023 - Elsevier
… exploring MOFs that utilize the 1H-pyrazole-4-carboxylic acid ligand as the key constituent … Ni, Cu, Zn, and Cd) with the 1H-pyrazole-4-carboxylic acid ligand, shedding light on the latest …
Number of citations: 0 www.sciencedirect.com
S Basu, P Prathipati, S Thorat, S Ansari, M Patel… - Bioorganic & Medicinal …, 2017 - Elsevier
… Herein, our aim was to discover novel ‘5-Amino-1H-pyrazole-4-carboxylic acid’ as pharmacophore which is connected to an aromatic ring (phenyl) which in turn connected to a …
Number of citations: 16 www.sciencedirect.com
M Zia-ur-Rehman, MRJ Elsegood, N Akbar… - … Section E: Structure …, 2008 - scripts.iucr.org
In the molecule of the title compound, C10H9N3O2, the pyrazole ring is approximately coplanar with the amino and carboxyl groups. The phenyl group is twisted by 48.13 (3) relative to …
Number of citations: 8 scripts.iucr.org
L Infantes, MÁ García, C López… - Zeitschrift für …, 2013 - degruyter.com
… Therefore, a new 1H-pyrazole4-carboxylic acid derivative will present one of these two HB combinations but we are not able a priori to distinguish between them. It will be interesting to …
Number of citations: 2 www.degruyter.com
O Bruno, C Brullo, F Bondavalli, S Schenone… - Bioorganic & medicinal …, 2009 - Elsevier
… In this paper we report the synthesis and the chemotaxis inhibitory activity of a number of 1H-pyrazole-4-carboxylic acid ethyl esters 2 functionalized in N1 with a methyl group or …
Number of citations: 37 www.sciencedirect.com
PD Gokulan, B Jayakar, V Alagarsamy… - …, 2012 - thieme-connect.com
… -3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters … -3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with … -1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4c) …
Number of citations: 20 www.thieme-connect.com
TD Barrett, HL Palomino, TI Brondstetter… - Molecular …, 2011 - ASPET
The hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes represent novel targets for the treatment of anemia, ulcerative colitis, and ischemic and metabolic disease inter alia…
Number of citations: 87 molpharm.aspetjournals.org
M Cheng, J Bao, Y Wu, B Yang, Q Wang… - …, 2018 - Wiley Online Library
… In addition, we have paid more attention to functionalize 3-methyl-1H-pyrazole-4-carboxylic acid, and synthesized three isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)methane …
R Kasımoğulları, B Seckin Arslan - Journal of Heterocyclic …, 2010 - Wiley Online Library
… It was understood from TLC and spectral data that basic hydrolysis of 12 and decarboxylation of 3 gave the same products 1,5-diphenyl-1H-pyrazole-4-carboxylic acid 13. After …
Number of citations: 17 onlinelibrary.wiley.com

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